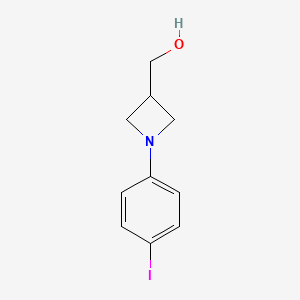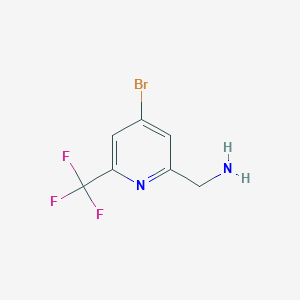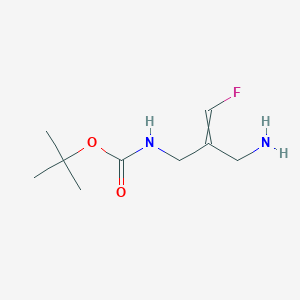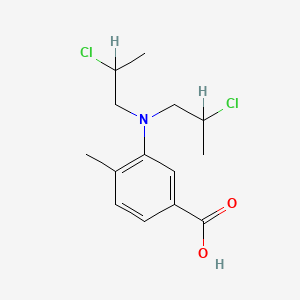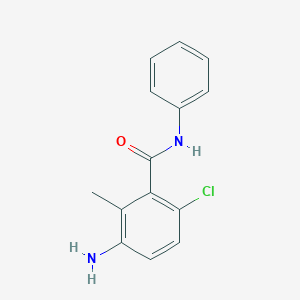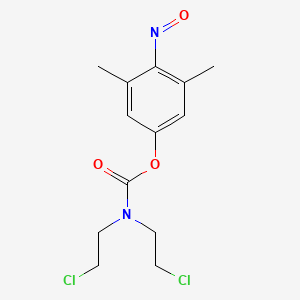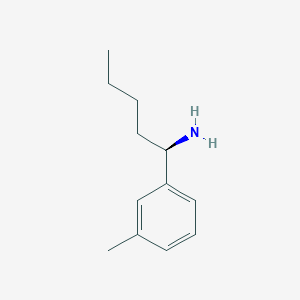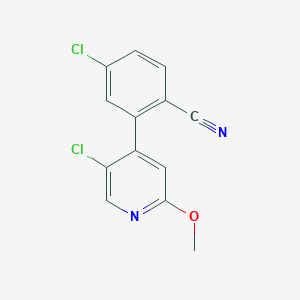
4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with chloro and methoxy groups on a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzonitrile and 5-chloro-2-methoxypyridine.
Coupling Reaction: A coupling reaction, such as Suzuki-Miyaura coupling, is employed to link the pyridine ring to the benzonitrile core.
Purification: The product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, may be applied to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Further coupling reactions can be performed to introduce additional substituents on the aromatic rings.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Nucleophiles: Employed in substitution reactions to replace chloro groups.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chloro groups.
Applications De Recherche Scientifique
4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methoxypyridin-4-yl)methanol: A related compound with similar structural features but different functional groups.
4-Chloro-2-methylthiopyrimidine: Another compound with a chloro and methoxy substitution pattern but on a pyrimidine ring.
Uniqueness
4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile is unique due to its specific substitution pattern and the combination of functional groups, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H8Cl2N2O |
|---|---|
Poids moléculaire |
279.12 g/mol |
Nom IUPAC |
4-chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile |
InChI |
InChI=1S/C13H8Cl2N2O/c1-18-13-5-11(12(15)7-17-13)10-4-9(14)3-2-8(10)6-16/h2-5,7H,1H3 |
Clé InChI |
VGXKJQUQLFFKOZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C(=C1)C2=C(C=CC(=C2)Cl)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
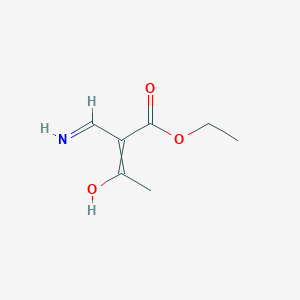
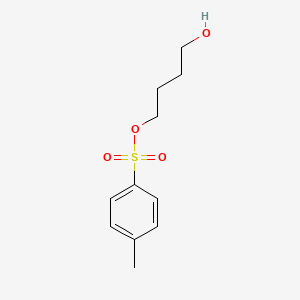
![(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)
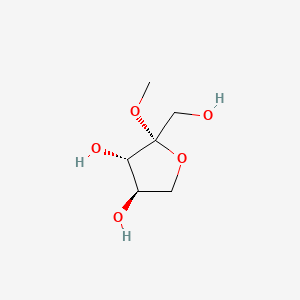
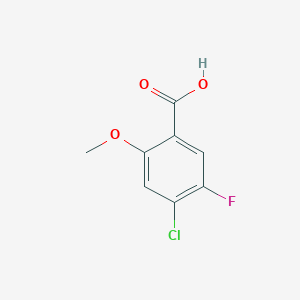
![Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13976221.png)
